molecular formula C6H2ClF3OS B1349903 2-Chloro-5-trifluoroacetylthiophene CAS No. 771-83-5

2-Chloro-5-trifluoroacetylthiophene

Cat. No.: B1349903
CAS No.: 771-83-5
M. Wt: 214.59 g/mol
InChI Key: LJMKUBCRLMOZNU-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoroacetylthiophene is a thiophene derivative characterized by a chlorine substituent at the 2-position and a trifluoroacetyl group (-COCF₃) at the 5-position of the aromatic heterocycle. Thiophene derivatives are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoroacetyl group introduces strong electron-withdrawing effects, which influence the compound’s chemical behavior, such as electrophilic substitution patterns and stability under reaction conditions .

For instance, substituents like chlorine and acyl groups modulate solubility, melting points, and reactivity .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMKUBCRLMOZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374077
Record name 2-Chloro-5-trifluoroacetylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-83-5
Record name 2-Chloro-5-trifluoroacetylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 771-83-5
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Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 2-Chloro-5-trifluoroacetylthiophene with similar thiophene derivatives:

Compound Name Substituents (Position) CAS Number Functional Group Key Properties/Applications
This compound Cl (2), -COCF₃ (5) Not provided Trifluoroacetyl High electron deficiency; potential use in cross-coupling reactions
2-Chloro-5-methylthiophene Cl (2), -CH₃ (5) 17249-82-0 Methyl Intermediate in organic synthesis; moderate reactivity
1-(4-Chlorothiophen-2-yl)ethanone Cl (4), -COCH₃ (2) 42518-98-9 Acetyl Used in ligand synthesis; lower electron withdrawal than -COCF₃
5-Chlorothiophene-2-carboxylic acid Cl (5), -COOH (2) 67482-49-9 Carboxylic acid High polarity; applications in polymer chemistry
2-Chloro-5-thiophenecarboxaldehyde Cl (2), -CHO (5) 34730-20-6 Aldehyde Reactive aldehyde group for condensation reactions
Key Observations:
  • Electron-Withdrawing Effects : The trifluoroacetyl group in this compound is significantly more electron-withdrawing than methyl (-CH₃) or acetyl (-COCH₃) groups, making the thiophene ring highly electrophilic. This property enhances its suitability for reactions requiring activated aromatic systems, such as Suzuki-Miyaura couplings .
  • Steric Considerations : The bulkier trifluoroacetyl group may hinder certain reactions compared to smaller substituents like chlorine or methyl.
  • Solubility : Trifluoroacetyl derivatives are typically less polar than carboxylic acids (e.g., 5-Chlorothiophene-2-carboxylic acid) but more polar than methyl-substituted analogs .

Reactivity and Stability

  • Electrophilic Substitution : Chlorine at the 2-position directs incoming electrophiles to the 5-position, which is already occupied by the trifluoroacetyl group. This steric and electronic hindrance may limit further substitution compared to 2-Chloro-5-methylthiophene, where the methyl group is less deactivating .
  • Hydrolytic Stability : The trifluoroacetyl group is more resistant to hydrolysis than acetyl groups due to the strong electron-withdrawing effect of fluorine atoms, which stabilize the carbonyl against nucleophilic attack .

Biological Activity

2-Chloro-5-trifluoroacetylthiophene is a compound of significant interest due to its diverse biological activities. This article delves into the biological mechanisms, pharmacological effects, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a trifluoroacetyl moiety attached to a thiophene ring. Its chemical formula is C6H3ClF3OSC_6H_3ClF_3OS.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitubercular agent and its interactions with different biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophenes have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Antitubercular Properties

A notable study demonstrated that thiophene derivatives, including this compound, act as precursors for antitubercular agents targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is crucial for the biosynthesis of mycobacterial cell walls, making it a valuable target in tuberculosis treatment .

Case Studies

  • Case Study on Antitubercular Activity : In a comparative study involving various thiophene derivatives, this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to assess efficacy, with results indicating a dose-dependent response .
  • Toxicological Assessment : A toxicological evaluation revealed that while the compound exhibits biological activity, it also poses certain risks, including skin irritation and potential respiratory effects upon exposure. The safety profile emphasizes the need for careful handling in laboratory settings .

Data Tables

Biological Activity Effectiveness Study Reference
AntimicrobialModerate
AntitubercularHigh
Toxicity (Skin Irritation)Significant Risk

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